molecular formula C16H16N2O B12100576 n-Benzhydryl-3-(hydroxyimino)azetidine

n-Benzhydryl-3-(hydroxyimino)azetidine

Cat. No.: B12100576
M. Wt: 252.31 g/mol
InChI Key: OBKQGGQXRMGIAS-UHFFFAOYSA-N
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Description

n-Benzhydryl-3-(hydroxyimino)azetidine is a compound belonging to the azetidine class of heterocyclic compounds Azetidines are four-membered nitrogen-containing rings known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzhydryl-3-(hydroxyimino)azetidine typically involves multicomponent reactionsThe reaction conditions often involve the use of catalysts such as CuI and bases like Et3N at low temperatures .

Industrial Production Methods

Industrial production methods for azetidines, including this compound, often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

n-Benzhydryl-3-(hydroxyimino)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF and acetonitrile .

Major Products

The major products formed from these reactions include various substituted azetidines, oxo derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of n-Benzhydryl-3-(hydroxyimino)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the benzhydryl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    n-Benzhydryl-3-aminoazetidine: Similar in structure but with an amino group instead of a hydroxyimino group.

    n-Benzhydryl-3-oxoazetidine: Contains an oxo group instead of a hydroxyimino group.

    n-Benzhydryl-3-thioazetidine: Features a thio group in place of the hydroxyimino group.

Uniqueness

n-Benzhydryl-3-(hydroxyimino)azetidine is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with molecular targets, making the compound valuable in various research and industrial applications .

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

N-(1-benzhydrylazetidin-3-ylidene)hydroxylamine

InChI

InChI=1S/C16H16N2O/c19-17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16,19H,11-12H2

InChI Key

OBKQGGQXRMGIAS-UHFFFAOYSA-N

Canonical SMILES

C1C(=NO)CN1C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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